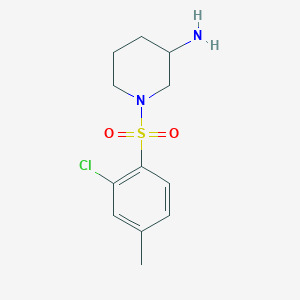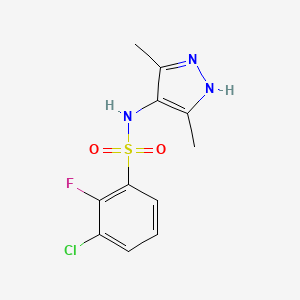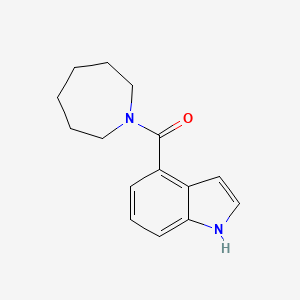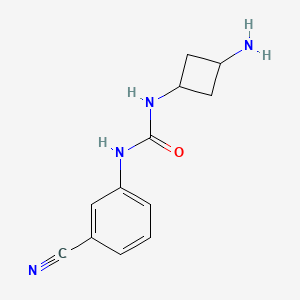
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine, also known as CP-55940, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound acts as a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes such as pain sensation, appetite regulation, and immune function. In
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In preclinical studies, this compound has been shown to have analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain. Additionally, 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine has been found to have anti-inflammatory effects in models of acute and chronic inflammation. Furthermore, this compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is predominantly expressed in the central nervous system. Activation of the CB1 receptor by 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine leads to a variety of downstream effects, including inhibition of neurotransmitter release, modulation of ion channels, and regulation of gene expression. These effects ultimately lead to the analgesic, anti-inflammatory, and neuroprotective effects observed in preclinical studies.
Biochemical and Physiological Effects:
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-inflammatory effects, this compound has been found to modulate immune function, regulate appetite, and affect cardiovascular function. Furthermore, 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine has been shown to have effects on mood and behavior, which may have implications for its potential use in the treatment of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine is its potency and selectivity for the cannabinoid receptors, which allows for precise modulation of these receptors in vitro and in vivo. Additionally, this compound has been extensively studied in preclinical models, which has led to a better understanding of its pharmacological effects and potential therapeutic applications. However, there are also limitations to the use of 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine in lab experiments. For example, this compound has a relatively short half-life, which may limit its duration of action in vivo. Additionally, the use of 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine in animal models may be complicated by the fact that it is a synthetic compound that does not occur naturally in the body.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine. One area of interest is the development of novel analogs of this compound that may have improved pharmacological properties or reduced side effects. Additionally, further studies are needed to elucidate the exact mechanisms of action of 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine and its potential therapeutic applications in various disease states. Furthermore, the use of 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine in combination with other drugs or therapies may be explored as a way to enhance its efficacy and reduce potential side effects. Overall, 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine is a promising compound that has the potential to be a valuable tool in the development of novel therapeutics for a variety of diseases.
Synthesemethoden
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine is typically synthesized through a multistep process that involves the reaction of 1-(2-chloro-4-methylphenyl)piperazine with p-toluenesulfonyl chloride, followed by N-alkylation with 3-bromoaniline. The resulting product is then subjected to a series of reactions to form the final compound. This synthesis method has been optimized over the years to improve yield and purity, and is now widely used in research laboratories.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylphenyl)sulfonylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-4-5-12(11(13)7-9)18(16,17)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYJZWFNDAARQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)

![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
![3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)



![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)


![1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine](/img/structure/B7556591.png)

![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)